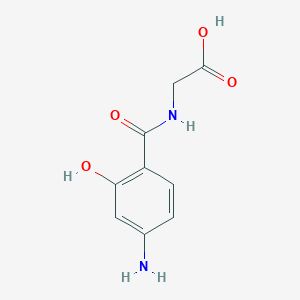

Glycine, N-(4-amino-2-hydroxybenzoyl)-

Description

Properties

IUPAC Name |

2-[(4-amino-2-hydroxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-5-1-2-6(7(12)3-5)9(15)11-4-8(13)14/h1-3,12H,4,10H2,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFRJXJYBFHCHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling via Carbodiimide-Mediated Amide Bond Formation

This is the most commonly reported method for preparing glycine derivatives with aromatic acyl groups:

- Step 1: Dissolve protected glycine derivative, such as N-(t-Boc)-glycine, in anhydrous organic solvent (e.g., acetonitrile).

- Step 2: Add carbodiimide coupling reagent (e.g., CDI or EDCI) to activate the carboxyl group, stirring at room temperature for 10–30 minutes.

- Step 3: Add the aromatic amine or acid derivative (e.g., 4-amino-2-hydroxybenzoic acid or its ester) along with a base such as triethylamine to the reaction mixture.

- Step 4: Stir the reaction at elevated temperature (typically 50–60°C) for several hours (4–6 hours).

- Step 5: Workup includes solvent evaporation, extraction with ethyl acetate/ether mixtures, washing with aqueous sodium bicarbonate or acid solutions to remove impurities, drying over anhydrous sodium sulfate, and purification by recrystallization or chromatography.

- Step 6: Deprotection of Boc or other protecting groups under acidic conditions (e.g., 1 M HCl in acetic acid) yields the final product.

This method is supported by analogous synthetic protocols for glycine-bearing celecoxib derivatives and related compounds, where CDI-mediated coupling and subsequent deprotection steps are standard practice.

Direct Reaction of 4-Aminophenol with Chloroacetic Acid

A related synthetic approach for N-(4-hydroxyphenyl)glycine, a close structural analogue, involves:

- Step 1: Reacting 4-aminophenol with chloroacetic acid in an aqueous alkaline medium (e.g., sodium hydroxide solution).

- Step 2: Heating the reaction mixture to facilitate nucleophilic substitution where the amino group attacks the chloroacetate to form the glycine derivative.

- Step 3: Controlling pH and temperature to optimize yield and minimize side reactions.

- Step 4: Purification by crystallization from water or other solvents.

This method highlights the feasibility of direct nucleophilic substitution to form the glycine-amino aromatic linkage and could be adapted for 4-amino-2-hydroxybenzoyl derivatives.

Enzymatic or Biocatalytic Routes (Not Widely Documented)

No direct reports were found detailing enzymatic synthesis of Glycine, N-(4-amino-2-hydroxybenzoyl)-, but glycine derivatives are sometimes prepared enzymatically in related contexts. However, chemical synthesis remains the dominant method.

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent | Acetonitrile, Ethanol, Ether mixtures | Anhydrous conditions preferred for coupling |

| Temperature | 0–60°C for initial activation; 50–65°C for coupling | Controlled to avoid decomposition |

| pH | Neutral to slightly basic (6.5–8.0) | Maintains amide bond formation efficiency |

| Coupling agents | CDI, EDCI, DCC | Choice affects yield and side reactions |

| Reaction time | 0.5–6 hours | Longer times improve conversion but may increase side products |

| Purification | Recrystallization, chromatography | Essential for removing urea byproducts and unreacted reagents |

- Carbodiimide-mediated coupling reactions typically yield 60–85% of the desired glycine derivative after purification.

- Deprotection steps under acidic conditions proceed efficiently with minimal racemization or degradation.

- The choice of protecting groups and solvents significantly impacts purity and yield.

- Reaction monitoring by TLC, NMR, and mass spectrometry ensures structural integrity and completion.

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Carbodiimide-mediated coupling | N-(t-Boc)-glycine, CDI or EDCI, acetonitrile, triethylamine, 50–60°C | High specificity, good yields | Requires protection/deprotection steps |

| Direct nucleophilic substitution | 4-aminophenol, chloroacetic acid, NaOH, heating | Simple, cost-effective | Limited to simpler analogues, potential side reactions |

| Enzymatic synthesis | Not reported for this compound | Potentially mild conditions | Lack of documented protocols |

The preparation of Glycine, N-(4-amino-2-hydroxybenzoyl)- is best achieved through carbodiimide-mediated amide bond formation between glycine derivatives and 4-amino-2-hydroxybenzoic acid or its activated forms. This method allows for controlled synthesis with good yields and purity. Alternative synthetic routes such as direct substitution are applicable to related compounds but less documented for this specific derivative. Reaction conditions such as solvent choice, temperature, pH, and reagent molar ratios are critical for optimizing the synthesis. Purification and characterization by NMR, MS, and chromatographic methods confirm the product's identity and quality.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Glycine, N-(4-amino-2-hydroxybenzoyl)- is characterized by its role in biochemical pathways, particularly its interactions with enzymes and proteins. It functions as a building block in the synthesis of more complex molecules and is involved in metabolic regulation through its participation in the glycine cleavage system (GCS) and serine hydroxymethyltransferase pathways. The compound's molecular mechanism includes binding interactions that can either inhibit or activate enzymatic activity depending on the context.

Chemistry

- Synthesis Building Block : It is utilized as a reagent in organic reactions and as a precursor for synthesizing other compounds.

- Comparison with Similar Compounds : Unlike Glycine, N-(2-hydroxybenzoyl)-, which lacks an amino group, Glycine, N-(4-amino-2-hydroxybenzoyl)- exhibits distinct reactivity due to its unique functional groups.

Biology

- Enzymatic Studies : The compound serves as a model in enzymatic studies to understand biochemical pathways.

- Neurotransmitter Role : It acts as an inhibitory neurotransmitter and co-agonist at NMDA receptors, influencing synaptic transmission in the central nervous system.

Medicine

- Therapeutic Potential : Research indicates potential anti-inflammatory and antioxidant effects. Studies have suggested its role in modulating metabolic disorders and possibly exhibiting antipsychotic activity.

- Case Study Example : In animal models, varying dosages of Glycine, N-(4-amino-2-hydroxybenzoyl)- have shown beneficial effects on metabolic regulation at lower doses while higher doses may lead to adverse effects.

Industry

- Pharmaceutical Production : The compound is used in the synthesis of pharmaceuticals and agrochemicals.

- Dyes and Pigments : It serves as an intermediate in the production of dyes and pigments due to its reactive functional groups.

Table 1: Comparison of Glycine Derivatives

| Compound Name | Functional Groups | Applications |

|---|---|---|

| Glycine, N-(4-amino-2-hydroxybenzoyl)- | Amino, Hydroxyl | Pharmaceuticals, Biochemical Research |

| Glycine, N-(2-hydroxybenzoyl)- | Hydroxyl | Organic Synthesis |

| Sodium N-(8-[2-hydroxybenzoyl] amino) caprylate | Amino | Drug Delivery Systems |

Mechanism of Action

The mechanism of action of Glycine, N-(4-amino-2-hydroxybenzoyl)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The compound’s ability to chelate metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Table 1: Comparative Physical Properties of Glycine Derivatives

*PSA: Polar Surface Area (estimated for analogs).

†Calculated based on formula C₉H₉N₃O₃.

‡Inferred from substituent contributions.

The 4-amino-2-hydroxybenzoyl group in the target compound likely confers higher polarity and water solubility compared to chloro- or methyl-substituted analogs. This is supported by the increased PSA values of nitro- and cyano-substituted derivatives, which also exhibit strong electron-withdrawing effects .

Research Findings and Implications

- Hydrogen Bonding and Solubility: The amino and hydroxyl groups in Glycine, N-(4-amino-2-hydroxybenzoyl)- likely increase aqueous solubility compared to methyl or chloro analogs, facilitating its use in drug formulation .

- Stability Considerations: Nitro-substituted derivatives exhibit higher thermal stability (e.g., boiling point ~454°C), whereas the target compound’s phenolic hydroxyl group may confer susceptibility to oxidation, requiring stabilization in storage .

Biological Activity

Glycine, N-(4-amino-2-hydroxybenzoyl)-, also referred to as a glycine derivative, has garnered attention due to its potential biological activities. This compound is particularly notable for its roles in various physiological processes, including its interactions with neurotransmitter systems and its implications in inflammation and cancer therapy.

Physiological Roles of Glycine

1. Neurotransmission:

Glycine serves as a major inhibitory neurotransmitter in the central nervous system (CNS). It acts primarily through glycine receptors (GlyRs), which are ligand-gated ion channels that mediate synaptic inhibition in the spinal cord and brainstem. Glycine's role as a co-agonist at NMDA receptors enhances excitatory neurotransmission, highlighting its dual functionality in the CNS . Dysregulation of glycinergic transmission has been implicated in various pain syndromes, where reduced GlyR expression correlates with increased nociceptive sensitivity .

2. Anti-inflammatory Effects:

Glycine derivatives have demonstrated significant anti-inflammatory properties. For instance, glycine chloramine, produced during inflammatory states, has been shown to suppress the production of pro-inflammatory cytokines and protect against oxidative stress . The synthesis of glycine-bearing derivatives has been explored for their potential to act as colon-specific prodrugs that release therapeutic agents in inflamed tissues, targeting conditions such as colorectal cancer .

3. Metabolic Functions:

Glycine is essential for several metabolic pathways, including protein synthesis and the production of key biomolecules such as glutathione. It constitutes about 11.5% of total amino acids in the human body and plays a critical role in collagen formation, where it is found at every third position in the triple helix structure . Additionally, glycine supplementation has been linked to improved liver function and reduced alcohol-induced hepatotoxicity by modulating lipid metabolism and enhancing detoxification processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of glycine derivatives:

-

Study on Glycine Chloramine:

A study demonstrated that glycine chloramine effectively reduced inflammation by inhibiting NFκB target gene products in colon carcinoma cells. The results indicated that glycine derivatives could serve as potential therapeutic agents for inflammatory diseases . -

Neuroprotective Effects:

Research has shown that glycine supplementation can mitigate neuronal damage caused by oxidative stress and improve outcomes in models of neurological disorders. For example, glycine was found to reduce endotoxic shock injuries and protect against liver damage resulting from alcohol consumption .

Data Tables

The following table summarizes key findings related to the biological activities of glycine derivatives:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Glycine, N-(4-amino-2-hydroxybenzoyl)-, and how can reaction conditions be optimized?

- Methodology : A modified Schlenk technique under inert atmosphere is advised to prevent oxidation of the amino and hydroxyl groups. Key steps include:

- Coupling agents : Use carbodiimides (e.g., EDC) with NHS esters to activate the carboxylic acid group of 4-amino-2-hydroxybenzoic acid for glycine conjugation .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.

- Temperature control : Maintain 0–4°C during activation to minimize side reactions, then warm to 25°C for coupling.

- Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the product .

Q. How should researchers characterize the structure and purity of this compound?

- Analytical techniques :

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., ESI+ mode, expected [M+H]+ ion).

- Multinuclear NMR (1H, 13C, COSY, HSQC) to resolve the aromatic protons of the 4-amino-2-hydroxybenzoyl moiety and glycine’s methylene group. Note: Aqueous solvents may require deuterated DMSO for solubility .

- X-ray crystallography : Co-crystallize with counterions (e.g., sodium acetate) to resolve stereoelectronic effects .

Q. What factors influence the stability of Glycine, N-(4-amino-2-hydroxybenzoyl)- in aqueous solutions?

- Critical parameters :

- pH : Stability decreases below pH 3 (protonation of amino group) and above pH 9 (hydroxyl group deprotonation). Optimal stability: pH 5–7 in phosphate buffer .

- Temperature : Store lyophilized at –20°C; aqueous solutions degrade within 72 hours at 25°C .

- Light sensitivity : Protect from UV exposure due to the aromatic amine moiety .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound in enzymatic inhibition?

- Approach :

- Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., hydroxylase or transferase families). Pay attention to hydrogen bonding between the 2-hydroxybenzoyl group and catalytic residues .

- Site-directed mutagenesis : Validate predicted binding sites by mutating key residues (e.g., Tyr → Phe) and measure changes in IC50 .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to correlate SAR with enthalpy-driven interactions .

Q. How should contradictory data on this compound’s biological activity be resolved?

- Troubleshooting steps :

- Batch variability : Compare NMR spectra of active vs. inactive batches to detect impurities (e.g., oxidation byproducts) .

- Assay conditions : Replicate experiments under standardized protocols (e.g., ATP concentration in kinase assays).

- Orthogonal validation : Use SPR (surface plasmon resonance) and cellular assays (e.g., luciferase reporters) to confirm target engagement .

Q. What advanced techniques are suitable for studying its metabolic fate in vivo?

- Strategies :

- Radiolabeling : Synthesize [14C]-glycine-labeled analogs for tracing metabolic pathways in rodent models .

- LC-MS/MS metabolomics : Profile urinary metabolites using a Q-TOF system and compare against databases (e.g., HMDB) .

- Stable isotope tracing : Administer 13C-labeled compound and analyze isotopic enrichment in tissues via NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.